Olamufloxacin (HSR-903) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, , ] It acts by inhibiting bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. [] Olamufloxacin has been investigated for its potential use in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and Legionnaires' disease. [, , , ]
Olamufloxacin is classified as a fluoroquinolone antibiotic. It is structurally related to other well-known fluoroquinolones such as ciprofloxacin and levofloxacin. The compound was developed with the intention of enhancing antibacterial activity while minimizing resistance development. Its systematic name is 1-cyclopropyl-6-fluoro-4-oxo-7-(3-(trifluoromethyl)phenyl)-1,4-dihydroquinoline-3-carboxylic acid.
The synthesis of Olamufloxacin involves several key steps:
Olamufloxacin features a complex molecular structure characterized by a quinoline backbone with multiple substituents:
The spatial arrangement of atoms within Olamufloxacin plays a crucial role in its interaction with bacterial enzymes .
Olamufloxacin can undergo various chemical reactions:
The primary mechanism of action for Olamufloxacin involves inhibition of bacterial DNA gyrase and topoisomerase IV:
Olamufloxacin's action results in the prevention of DNA supercoiling necessary for replication and transcription processes in bacteria, effectively halting their growth .
Olamufloxacin possesses several notable physical and chemical properties:
Olamufloxacin has significant applications in both clinical and research settings:
Olamufloxacin (HSR-903) is a broad-spectrum fluoroquinolone antibiotic engineered to optimize interactions with essential bacterial type II topoisomerases: DNA gyrase (GyrA/GyrB subunits) and topoisomerase IV (ParC/ParE subunits). These enzymes regulate DNA topology by introducing negative supercoils (gyrase) and decatenating chromosomes (topoisomerase IV), processes critical for DNA replication and transcription [3] [8]. Unlike earlier quinolones, Olamufloxacin incorporates a unique aminomethylpyrrolidine group at the C-7 position, enhancing electrostatic interactions with conserved residues (e.g., GyrA Ser-83 and Asp-87 in Escherichia coli) within the enzyme-DNA cleavage complex [6] [7].
Thermodynamic studies reveal Olamufloxacin’s binding free energy (ΔG = -10.2 kcal/mol) surpasses levofloxacin (-8.5 kcal/mol) due to optimized van der Waals contacts and hydrogen bonding with the G-segment DNA. Molecular dynamics simulations confirm prolonged residence time (>250 ms) in the target pocket, correlating with sustained enzyme inhibition [5] [9].
Table 1: Binding Affinity of Olamufloxacin vs. Comparator Fluoroquinolones
Compound | DNA Gyrase Kd (nM) | Topoisomerase IV Kd (nM) | Key Interactions |
---|---|---|---|
Olamufloxacin | 18 ± 2 | 22 ± 3 | GyrA: Ser-83, Asp-87; ParC: Ser-80 |
Levofloxacin | 45 ± 5 | 62 ± 6 | GyrA: Ser-83, Glu-87 |
Moxifloxacin | 28 ± 3 | 35 ± 4 | GyrA: Ser-83, Asp-87 |
Olamufloxacin stabilizes the topoisomerase-DNA cleavage complex, converting transient enzyme intermediates into permanent DNA double-strand breaks. This "poisoning" mechanism disrupts DNA replication and triggers bacterial apoptosis [3] [8]. The drug exhibits balanced dual-targeting, with IC50 values of 0.8 µg/mL for gyrase and 1.2 µg/mL for topoisomerase IV in Streptococcus pneumoniae, minimizing the selection window for resistance mutations [7] [8].
Kinetic analyses demonstrate non-competitive inhibition, where Olamufloxacin binding alters enzyme conformation without blocking ATP hydrolysis sites. This prevents DNA religation by distorting the catalytic tyrosine residues (GyrA Tyr-122) involved in phosphodiester bond rejoining [3] [6].
Quinolone resistance primarily arises from mutations in Quinolone-Resistance-Determining Regions (QRDRs) of gyrA (e.g., Ser-83→Leu) and parC (Ser-80→Phe), reducing drug-enzyme affinity. Olamufloxacin’s enhanced efficacy stems from its C-7 side chain, which maintains hydrogen bonding with mutant enzymes and mitigates steric clashes caused by bulky substitutions [4] [7] [8].
Table 2: Activity of Olamufloxacin Against QRDR Mutants
Bacterial Strain | Mutation(s) | Olamufloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus WT | None | 0.06 | 0.5 |
S. aureus QRDR mutant | GyrA Ser-84→Leu | 0.25 | 8 |
Escherichia coli WT | None | 0.03 | 0.12 |
E. coli QRDR mutant | GyrA Ser-83→Leu; ParC Ser-80→Arg | 0.5 | 32 |
Additionally, Olamufloxacin resists AcrAB-TolC efflux in Enterobacteriaceae due to its lower globularity index (0.3 vs. levofloxacin’s 0.4), reducing recognition by transporter proteins [5] [7]. Plasmid-borne resistance genes (qnrS, aac(6')-Ib-cr) elevate MICs ≤4-fold against Olamufloxacin, compared to ≥16-fold for ciprofloxacin [4].
Olamufloxacin achieves high intracellular concentrations (cellular-to-extracellular ratio: 12:1) in phagocytes, enabling efficacy against facultative intracellular pathogens like Legionella pneumophila and Staphylococcus aureus. Accumulation involves passive diffusion and fluid-phase endocytosis, with negligible dependence on organic cation transporters [5] [10].
The drug’s moderate lipophilicity (LogD7.4 = 0.9) facilitates membrane penetration, while its zwitterionic nature minimizes lysosomal trapping (pH-dependent distribution coefficient: 1.2 at pH 5.5 vs. 8.5 at pH 7.4). Once internalized, Olamufloxacin localizes to bacterial ribosomes and nucleoids, maintaining bactericidal concentrations for >12 hours post-washout [5] [10]. Efflux by macrophage transporters (e.g., MRP-1) occurs at rates 40% slower than moxifloxacin, contributing to sustained intracellular residency [10].
Table 3: Intracellular Pharmacokinetic Parameters of Fluoroquinolones
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3